molecular formula C24H19F2NO5 B2989848 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid CAS No. 2470435-92-6

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid

Cat. No.: B2989848
CAS No.: 2470435-92-6
M. Wt: 439.415
InChI Key: XUATWFSHYNIGSQ-UHFFFAOYSA-N
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Description

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzoic acids, which are widely used in pharmaceuticals, agricultural chemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid typically involves multi-step reactions starting from readily available fluorinated and benzoic acid derivatives. A common synthetic route includes:

  • Fluorination: : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).

  • Protection of Amino Group: : Using 9H-fluoren-9-ylmethoxycarbonyl chloride to protect the amino group.

  • Formation of the Ethoxy Linkage: : Via a nucleophilic substitution reaction.

  • Deprotection and Final Assembly: : Removal of protecting groups and final assembly of the compound under mild acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using hydride donors such as sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, typically involving the aromatic ring or the ethoxy group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Common solvents include dichloromethane, methanol, and tetrahydrofuran.

Major Products Formed

The major products depend on the type of reaction. Oxidation might yield carboxylated derivatives, while reduction often results in the formation of alcohols or amines.

Scientific Research Applications

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biochemical pathways, leading to the compound's observed effects. The specific pathways depend on the application, such as inhibiting a particular enzyme in medical applications.

Comparison with Similar Compounds

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is unique due to its specific combination of fluorinated and benzoic acid structures. Similar compounds might include:

  • 3-[2-(Methoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid: : Lacks the fluorenyl group.

  • 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid: : Lacks the fluorine atoms.

  • Benzoic acids with varied substitutions: : Such as methyl, ethyl, or propyl groups.

Each of these compounds may have distinct properties and applications, but none combine the exact structural features that make this compound unique.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5/c25-24(26,32-16-7-5-6-15(12-16)22(28)29)14-27-23(30)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUATWFSHYNIGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=CC(=C4)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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